1H-indol-4-yl 4-methylbenzoate
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Overview
Description
1H-indol-4-yl 4-methylbenzoate is a compound that combines the indole and benzoate moieties. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its aromatic properties and biological activities . The benzoate group, derived from benzoic acid, is commonly used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1H-indol-4-yl 4-methylbenzoate typically involves the esterification of 1H-indol-4-ol with 4-methylbenzoic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and often requires a dehydrating agent like thionyl chloride to drive the reaction to completion . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1H-indol-4-yl 4-methylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-indol-4-yl 4-methylbenzoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes involved in cancer cell proliferation or viral replication . The benzoate group may enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
1H-indol-4-yl 4-methylbenzoate can be compared with other indole derivatives, such as:
1H-indol-3-yl acetate: Similar in structure but with an acetate group instead of a benzoate group, leading to different reactivity and biological properties.
1H-indol-2-yl benzoate: The position of the benzoate group on the indole ring affects the compound’s chemical behavior and biological activity.
1H-indol-4-yl acetate: Another closely related compound with an acetate group, used in different synthetic and biological applications.
These comparisons highlight the unique properties of this compound, particularly its combination of the indole and benzoate moieties, which contribute to its distinct chemical and biological characteristics.
Biological Activity
1H-indol-4-yl 4-methylbenzoate is a compound that integrates the indole and benzoate structural motifs, which are prevalent in various natural products and pharmaceuticals. This compound has garnered attention due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound is characterized by its indole ring fused with a 4-methylbenzoate group. The molecular formula is C16H15NO2, and it exhibits a range of chemical reactivity due to the presence of both electron-rich indole moiety and the aromatic benzoate group.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole structure allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or viral replication, contributing to its potential as an anticancer and antiviral agent.
Anticancer Activity
Research indicates that indole derivatives possess significant anticancer properties. A study demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 12.5 |
1H-Indol-3-yl acetate | MCF7 | 15.0 |
1H-Indol-2-yl benzoate | A549 | 10.0 |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Indole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 128 |
Case Studies
A notable case study investigated the efficacy of a series of indole derivatives, including this compound, in inhibiting biofilm formation in Mycobacterium smegmatis. The study found that certain structural modifications enhanced biofilm inhibition significantly, suggesting that this compound could be a lead in developing new anti-biofilm agents .
Another study focused on the potential of this compound in treating viral infections. It demonstrated that derivatives with similar structures could inhibit viral replication by targeting specific viral enzymes, thereby preventing the spread of infection within host cells .
Properties
IUPAC Name |
1H-indol-4-yl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-5-7-12(8-6-11)16(18)19-15-4-2-3-14-13(15)9-10-17-14/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNCBHNGGPRIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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